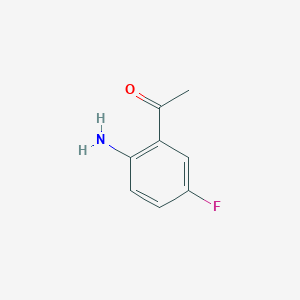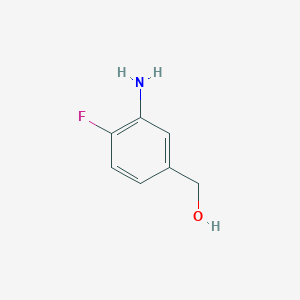![molecular formula C17H16O3 B1282922 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid CAS No. 51994-35-5](/img/structure/B1282922.png)
5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid
Overview
Description
5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Metabolite Analysis : The synthesis of compounds related to 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid has been explored in various studies. For instance, derivatives of biphenyl esters, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, have been synthesized and examined for their anti-tyrosinase activities. These studies also involve molecular docking for understanding the inhibitory effects on tyrosinase (Kwong et al., 2017).
Structural Analysis and Heterocycle Formation : Research into the structures of related compounds, such as saturated 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones prepared from 4-oxopentanoic acid, provides insights into the formation of complex heterocycles containing both heterocyclic and carbo(bi)cyclic rings. This research contributes to a deeper understanding of molecular structures and interactions (Kivelä et al., 2003).
Biomedical Applications
- Biological Activity Analysis : In the realm of pharmacology and medicine, studies on derivatives of this compound, such as biphenyl-based compounds, are crucial for understanding their potential in treating conditions like hypertension and inflammation. These studies often involve the synthesis and evaluation of various derivatives for their pharmacological activities (Zheng et al., 2010).
Environmental and Microbial Studies
- Degradation and Environmental Impact : The degradation pathways of biphenyl compounds, including this compound, are essential for understanding their environmental impact. Studies like the degradation of biphenyl by Mycobacterium sp. strain PYR-1 provide valuable insights into the metabolic pathways and potential environmental biodegradation processes of these compounds (Moody et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid” would depend on its potential applications. Biphenyl compounds have been used in a variety of applications, including the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Biochemical Analysis
Biochemical Properties
5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the modulation of its catalytic activity . Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating the activity of these kinases, 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid can affect gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzymatic activity, depending on the nature of the interaction . For example, the binding of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid to cytochrome P450 can result in the inhibition of its catalytic function, thereby affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid can result in alterations in cellular function, including changes in metabolic activity and gene expression. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes . Studies in animal models have demonstrated that there is a threshold dose beyond which the compound exhibits toxic effects, including liver damage and oxidative stress. These findings underscore the importance of determining the appropriate dosage for therapeutic applications and understanding the potential risks associated with high doses.
Metabolic Pathways
5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. This compound is metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of the biphenyl group . The metabolites produced from this process can further participate in various biochemical reactions, influencing metabolic flux and the levels of other metabolites. Understanding the metabolic pathways of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is an important factor in determining its activity and function. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid to these organelles is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. The subcellular localization of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
5-oxo-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(7-4-8-17(19)20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBBXORYRVHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546919 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51994-35-5 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


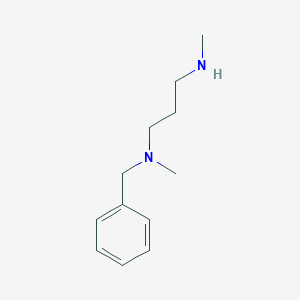


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
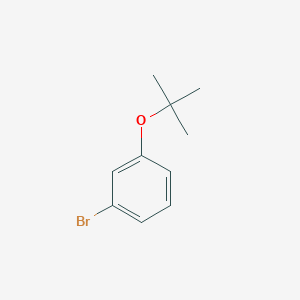

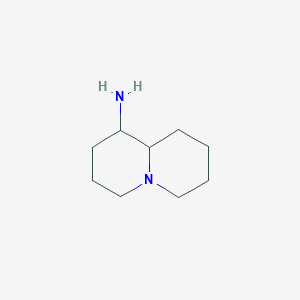



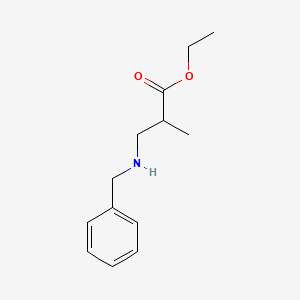
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
